Bevasiranib sodium

Description

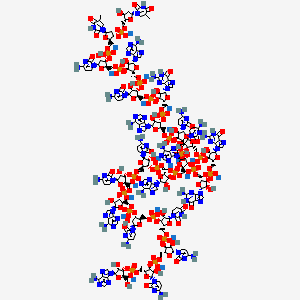

Structure

2D Structure

Properties

Molecular Formula |

C200H234N78Na20O140P20 |

|---|---|

Molecular Weight |

7050 g/mol |

IUPAC Name |

icosasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C200H254N78O140P20.20Na/c1-63-25-268(199(316)256-162(63)301)98-23-65(280)68(378-98)28-358-419(318,319)399-66-24-99(269-26-64(2)163(302)257-200(269)317)379-69(66)29-359-420(320,321)401-129-71(382-167(110(129)283)258-13-3-88(201)240-189(258)306)31-366-431(342,343)411-139-80(391-178(120(139)293)271-55-232-101-148(211)220-49-226-154(101)271)40-371-430(340,341)409-137-78(389-175(118(137)291)266-21-11-96(209)248-197(266)314)38-369-434(348,349)416-144-85(396-183(125(144)298)276-60-237-106-159(276)250-186(216)253-164(106)303)45-375-436(352,353)414-142-83(394-181(123(142)296)274-58-235-104-151(214)223-52-229-157(104)274)43-373-429(338,339)407-135-74(385-173(116(135)289)264-19-9-94(207)246-195(264)312)34-363-424(328,329)404-133-77(388-171(114(133)287)262-17-7-92(205)244-193(262)310)37-368-433(346,347)417-145-87(398-184(126(145)299)277-61-238-107-160(277)251-187(217)254-165(107)304)47-377-438(356,357)418-146-86(397-185(127(146)300)278-62-239-108-161(278)252-188(218)255-166(108)305)46-376-437(354,355)415-143-84(395-182(124(143)297)275-59-236-105-152(215)224-53-230-158(105)275)44-374-435(350,351)413-141-82(393-180(122(141)295)273-57-234-103-150(213)222-51-228-156(103)273)42-372-428(336,337)406-134-73(384-172(115(134)288)263-18-8-93(206)245-194(263)311)33-362-423(326,327)403-132-76(387-170(113(132)286)261-16-6-91(204)243-192(261)309)36-367-432(344,345)412-140-81(392-179(121(140)294)272-56-233-102-149(212)221-50-227-155(102)272)41-370-427(334,335)408-136-75(386-174(117(136)290)265-20-10-95(208)247-196(265)313)35-364-426(332,333)410-138-79(390-176(119(138)292)267-22-12-97(281)249-198(267)315)39-365-425(330,331)405-131-72(383-169(112(131)285)260-15-5-90(203)242-191(260)308)32-361-422(324,325)402-130-70(381-168(111(130)284)259-14-4-89(202)241-190(259)307)30-360-421(322,323)400-128-67(27-279)380-177(109(128)282)270-54-231-100-147(210)219-48-225-153(100)270;;;;;;;;;;;;;;;;;;;;/h3-22,25-26,48-62,65-87,98-99,109-146,167-185,279-280,282-300H,23-24,27-47H2,1-2H3,(H,318,319)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H,330,331)(H,332,333)(H,334,335)(H,336,337)(H,338,339)(H,340,341)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,352,353)(H,354,355)(H,356,357)(H2,201,240,306)(H2,202,241,307)(H2,203,242,308)(H2,204,243,309)(H2,205,244,310)(H2,206,245,311)(H2,207,246,312)(H2,208,247,313)(H2,209,248,314)(H2,210,219,225)(H2,211,220,226)(H2,212,221,227)(H2,213,222,228)(H2,214,223,229)(H2,215,224,230)(H,249,281,315)(H,256,301,316)(H,257,302,317)(H3,216,250,253,303)(H3,217,251,254,304)(H3,218,252,255,305);;;;;;;;;;;;;;;;;;;;/q;20*+1/p-20/t65-,66-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,98+,99+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,178+,179+,180+,181+,182+,183+,184+,185+;;;;;;;;;;;;;;;;;;;;/m0..................../s1 |

InChI Key |

JKXXLIACMWFHSH-FIIWBELYSA-A |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])O[C@H]3C[C@@H](O[C@@H]3COP(=O)([O-])O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=CC(=NC5=O)N)COP(=O)([O-])O[C@@H]6[C@H](O[C@H]([C@@H]6O)N7C=NC8=C(N=CN=C87)N)COP(=O)([O-])O[C@@H]9[C@H](O[C@H]([C@@H]9O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=O)NC1=O)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)CO)N1C=C(C(=O)NC1=O)C)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3CC(OC3COP(=O)([O-])OC4C(OC(C4O)N5C=CC(=NC5=O)N)COP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)COP(=O)([O-])OC9C(OC(C9O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=O)NC1=O)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)CO)N1C=C(C(=O)NC1=O)C)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Bevasiranib Sodium: A Technical Chronicle of a Pioneering Ocular siRNA Therapeutic

Foreword: This document provides a comprehensive technical overview of the discovery, development, and eventual discontinuation of bevasiranib sodium, a first-in-class small interfering RNA (siRNA) therapeutic investigated for the treatment of wet age-related macular degeneration (AMD). It is intended for researchers, scientists, and drug development professionals, offering a detailed retrospective on the preclinical and clinical journey of this pioneering RNAi agent.

Executive Summary

This compound, formerly known as Cand5, was a synthetically designed siRNA targeting the messenger RNA (mRNA) of vascular endothelial growth factor A (VEGF-A). The rationale for its development was to inhibit the production of VEGF-A, a key mediator of angiogenesis and vascular permeability, which are pathological hallmarks of wet AMD. Developed initially by Acuity Pharmaceuticals and later by OPKO Health, bevasiranib represented a novel therapeutic modality, moving the treatment paradigm from sequestering existing VEGF protein to preventing its synthesis. Despite promising preclinical and early clinical results, the development of bevasiranib was terminated during Phase III clinical trials due to a low probability of meeting its primary endpoint. This whitepaper details the scientific and developmental history of bevasiranib, from its mechanism of action to the final clinical studies.

Discovery and Corporate Development

Bevasiranib was discovered and initially developed by Acuity Pharmaceuticals, a company founded in 2002 with a focus on ophthalmic diseases.[1][2] The compound, then named Cand5, was a product of the burgeoning field of RNA interference (RNAi) and represented one of the first siRNAs to enter clinical development for an ocular indication.[2]

In March 2007, Acuity Pharmaceuticals merged with Froptix Corporation and eXegenics, Inc. to form Opko Health, Inc.[3] This merger brought bevasiranib under the stewardship of Opko Health, which continued its clinical development.[4] Opko Health advanced bevasiranib into Phase III trials, a significant milestone for an RNAi therapeutic at the time.[4][5] However, in March 2009, Opko Health announced the termination of the Phase III clinical program for bevasiranib following a recommendation from the Independent Data Monitoring Committee (IDMC).[6][7] The IDMC concluded that the trial was unlikely to meet its primary endpoint, leading to the discontinuation of the drug's development.[6]

Mechanism of Action

Bevasiranib is a 21-nucleotide, double-stranded siRNA molecule designed to specifically target the mRNA transcript of human VEGF-A.[8][9] Its therapeutic action is mediated through the endogenous RNAi pathway.

The RNA Interference (RNAi) Pathway

Upon intravitreal administration, bevasiranib is intended to be taken up by retinal cells, particularly the retinal pigment epithelium (RPE), a primary source of VEGF in the eye.[10] Once inside the cell, the bevasiranib duplex is recognized and processed by the Dicer enzyme complex, which removes the passenger (sense) strand. The remaining guide (antisense) strand is then loaded into the RNA-induced silencing complex (RISC).[8][9] The guide strand directs the RISC to bind to the complementary sequence on the VEGF-A mRNA. The endonuclease activity of the Argonaute-2 component of RISC then cleaves the target mRNA, leading to its degradation and a subsequent reduction in the synthesis of VEGF-A protein.[8][9]

Alternative Mechanism via Toll-Like Receptor 3 (TLR3)

Subsequent research has suggested that some of the anti-angiogenic effects of siRNAs, including bevasiranib, may be mediated through a non-RNAi, sequence-independent mechanism involving the activation of Toll-like receptor 3 (TLR3).[8][11] TLR3 is a pattern recognition receptor that can recognize double-stranded RNA, leading to an innate immune response and potentially apoptosis, which could contribute to the reduction of neovascularization.[8][12] Studies in TLR3-deficient mice have shown a diminished anti-angiogenic effect of VEGF-targeted siRNAs, suggesting a role for this pathway.[8]

Preclinical Development

Bevasiranib underwent a series of in vitro and in vivo preclinical studies to establish its proof-of-concept, efficacy, and safety profile.

In Vitro Studies

Objective: To demonstrate the ability of bevasiranib to inhibit VEGF expression in human cell lines.

Experimental Protocol:

-

Cell Lines: Human embryonic kidney 293 (HEK293) cells and HeLa (cervical cancer) cells were used.[8]

-

Hypoxia Induction: Cells were treated with desferrioxamine for 24 hours to chemically induce hypoxia, which upregulates VEGF expression.[8]

-

siRNA Transfection: Cells were transfected with an anti-VEGF siRNA (hVEGF5 siRNA) or a non-specific control siRNA.[8]

-

VEGF Quantification: The levels of VEGF protein in the cell culture media were likely quantified using an enzyme-linked immunosorbent assay (ELISA). VEGF mRNA levels would have been assessed using reverse transcription-polymerase chain reaction (RT-PCR).

Results: Treatment with the anti-VEGF siRNA significantly decreased hypoxia-induced VEGF expression compared to cells treated with a non-specific siRNA or untreated hypoxic cells.[8]

In Vivo Studies

Objective: To evaluate the efficacy and safety of intravitreal bevasiranib in a primate model of wet AMD.

Experimental Protocol:

-

Animal Model: Cynomolgus monkeys were used.[13]

-

CNV Induction: Choroidal neovascularization was induced by laser photocoagulation of the macula.[13]

-

Treatment: Animals received a single intravitreal injection of bevasiranib at doses of 70 µg, 150 µg, or 350 µg, or a control vehicle.[13]

-

Efficacy Assessment: The area of CNV and the degree of vascular leakage were assessed by fluorescein angiography at various time points post-injection.[13]

Results:

| Dose Group | Reduction in CNV Area (vs. Control) | P-value | Reduction in Vascular Leakage | P-value |

| 70 µg | >50% | <0.0001 | Dose-dependent reduction | 0.0007 |

| 150 µg | >50% | <0.0001 | Dose-dependent reduction | 0.0007 |

| 350 µg | >50% | <0.0001 | Dose-dependent reduction | 0.0007 |

Table 1: Efficacy of Bevasiranib in a Primate CNV Model.[13]

Bevasiranib significantly inhibited the growth of the neovascular area by over 50% at all doses compared to the control group.[13] A significant, dose-dependent reduction in vascular leakage was also observed.[13]

Objective: To determine the ocular distribution and pharmacokinetics of bevasiranib following a single intravitreal injection.

Experimental Protocol:

-

Animal Model: Dutch-Belted rabbits were used.[10]

-

Radiolabeling: Bevasiranib was radiolabeled with tritium (³H).

-

Treatment: A single intravitreal injection of ³H-bevasiranib was administered at doses of 0.5 mg or 2.0 mg per eye.[10]

-

Sample Collection: Ocular tissues (vitreous, iris, retina, RPE, sclera, choroid, etc.) were collected at various time points up to 7 days post-injection.[10]

-

Analysis: Radioactivity in the tissues was measured to determine the concentration of bevasiranib and its metabolites. A locked nucleic acid (LNA) assay was also used to detect intact bevasiranib.[10]

Results:

| Tissue | Half-life (t½) |

| Whole Eye | 55.7 hours |

| Vitreous Fluid | 30.0 hours |

Table 2: Pharmacokinetic Parameters of Bevasiranib in Rabbit Eyes (0.5 mg dose).[10]

Following intravitreal injection, bevasiranib was distributed throughout the eye, with the highest concentrations found in the vitreous, retina, and RPE.[10] The drug was confirmed to reach the target tissues, including the RPE-choroid complex, largely intact.[10]

Clinical Development

Bevasiranib progressed through Phase I, II, and III clinical trials for wet AMD and also underwent a Phase II trial for diabetic macular edema (DME).

Phase I Clinical Trial

Objective: To assess the safety, tolerability, and preliminary efficacy of a single intravitreal injection of bevasiranib in patients with wet AMD.

Experimental Protocol:

-

Study Design: Non-randomized, open-label, dose-escalation study.[13]

-

Patient Population: 15 patients with wet AMD.[13]

-

Treatment: Patients were assigned to one of five dosing groups: 0.1 mg, 0.33 mg, 1 mg, 1.5 mg, and 3 mg of bevasiranib administered as a single intravitreal injection.[13]

-

Endpoints: The primary endpoint was safety and tolerability. Efficacy was assessed as a secondary endpoint.

Phase II Clinical Trials

Objective: To evaluate the safety and preliminary efficacy of bevasiranib in patients with wet AMD.

Experimental Protocol:

-

Study Design: Randomized, double-masked, dose-comparison study (The Acuity Cand5 Anti-VEGF RNAi Evaluation, or C.A.R.E. study).[14]

-

Patient Population: 129 patients with wet AMD, including those with rapidly progressing lesions or who had failed previous treatments.[14]

-

Treatment: Three dose levels of bevasiranib (0.2 mg, 1.5 mg, and 3 mg) administered intravitreally.[13]

-

Endpoints: Primary endpoints included safety and tolerability. Secondary endpoints included changes in near vision, lesion size (CNV), and time to rescue therapy.[14]

Results: The C.A.R.E. study showed that bevasiranib was safe and well-tolerated.[14] A dose-related trend toward efficacy was observed across multiple endpoints.[14] However, specific quantitative data from this trial have not been published in detail.[13]

Objective: To evaluate the safety and preliminary efficacy of bevasiranib in patients with diabetic macular edema.

Experimental Protocol:

-

Study Design: A pilot Phase II, multi-center, double-masked, randomized trial (The RNAi Assessment of Cand5 in Diabetic Macular Edema, or R.A.C.E. study).[2]

-

Patient Population: 48 patients with DME.[15]

-

Treatment: Three escalating dose groups of bevasiranib administered as three monthly injections.[15]

-

Endpoints: The primary endpoint was the change in optical coherence tomography (OCT) thickness. Secondary endpoints included changes in visual acuity.[15]

Results:

| Endpoint | Mean Change After 3 Injections |

| OCT Thickness | -8.9 µm (range -548 to +310 µm) |

| Visual Acuity | +0.1 letters (range -39 to +21) |

Table 3: Primary Endpoint Results from the R.A.C.E. Study.[15]

The primary endpoint of a significant change in OCT thickness was not met after three injections.[15] However, a delayed effect was noted, with a significant reduction in OCT thickness observed 4-8 weeks after the last injection, consistent with the drug's mechanism of action of inhibiting new VEGF synthesis.[15]

Phase III Clinical Program

Objective: To compare the safety and efficacy of bevasiranib as a maintenance therapy to Lucentis® (ranibizumab) monotherapy in patients with wet AMD.

Experimental Protocol:

-

Study Design: A Phase III, randomized, double-masked, parallel-assignment study (Combining Bevasiranib And Lucentis Therapy).[16][17]

-

Patient Population: Over 330 patients with wet AMD.[16]

-

Treatment Arms:

-

Primary Endpoint: To demonstrate non-inferiority of bevasiranib maintenance therapy compared to monthly Lucentis® in preventing vision loss.

Outcome: The COBALT study was terminated in March 2009. The IDMC determined that the trial was unlikely to meet its primary endpoint.[6][7] While some activity was noted for bevasiranib in combination with Lucentis®, it was not sufficient to demonstrate non-inferiority as designed.[6]

A second Phase III study, the CARBON study, was planned to evaluate different doses of bevasiranib as maintenance therapy following Lucentis® induction.[13] However, this study was also terminated with the discontinuation of the bevasiranib program.

Conclusion and Future Perspectives

The development of this compound marked a pivotal moment in the history of RNAi therapeutics, demonstrating the feasibility of advancing an siRNA drug into late-stage clinical trials for a major ocular disease. The preclinical data strongly supported its mechanism of action, showing significant inhibition of VEGF expression and neovascularization. Early clinical trials suggested a favorable safety profile and hinted at clinical activity.

However, the failure to meet the primary endpoint in the Phase III COBALT study led to the discontinuation of its development. This outcome highlights several challenges inherent in ocular drug development and specifically for RNAi therapeutics of that era, including:

-

Delayed Onset of Action: As bevasiranib inhibits the synthesis of new VEGF, its effect is not immediate, unlike antibody-based therapies that sequester existing protein. This may have contributed to the difficulty in demonstrating non-inferiority against a potent and rapidly acting agent like ranibizumab.[13]

-

Drug Delivery and Potency: Achieving sufficient and sustained delivery of "naked" siRNA to the target retinal cells to elicit a robust and durable therapeutic effect remains a significant challenge.

-

Clinical Trial Design: The non-inferiority design against a highly effective monthly therapy set a high bar for a maintenance therapy with a novel mechanism of action.

Despite its discontinuation, the bevasiranib program provided invaluable lessons for the field of ocular RNAi therapeutics. It spurred further research into more stable siRNA chemistries, advanced delivery systems, and a deeper understanding of the complexities of RNAi in the eye, including off-target effects and interactions with the innate immune system. The story of bevasiranib serves as a critical case study in the pioneering efforts to translate the promise of RNA interference into a clinical reality for patients with retinal diseases.

References

- 1. biomere.com [biomere.com]

- 2. researchgate.net [researchgate.net]

- 3. Change of retinal pigment epithelial atrophy after anti-vascular endothelial growth factor treatment in exudative age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. OPKO's Bevasiranib Named One of Most Promising Drugs Recently Entering Phase III Trials :: OPKO Health, Inc. (OPK) [opko.com]

- 6. Optimization of laser-induced choroidal neovascularization in African green monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ophthalmologyweb.com [ophthalmologyweb.com]

- 8. Avoiding the Pitfalls of siRNA Delivery to the Retinal Pigment Epithelium with Physiologically Relevant Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. fiercehealthcare.com [fiercehealthcare.com]

- 11. Enhanced Delivery of siRNA to Retinal Ganglion Cells by Intravitreal Lipid Nanoparticles of Positive Charge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acuity Pharmaceuticals Reports Positive Initial Phase II Results For Bevasiranib (Cand5) In Wet AMD - BioSpace [biospace.com]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Opko Health Initiates Phase 3 Trial of Bevasiranib for the Treatment of AMD :: OPKO Health, Inc. (OPK) [opko.com]

- 17. Bevasiranib (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]

Bevasiranib Sodium: A Technical Overview of its Mechanism and Target

For Immediate Release

This technical guide provides an in-depth analysis of Bevasiranib sodium, a first-in-class small interfering RNA (siRNA) therapeutic. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the molecular target of Bevasiranib, its mechanism of action, and the experimental framework used for its validation, presenting available data and visualizing key biological and procedural pathways.

Core Target Gene: Vascular Endothelial Growth Factor A (VEGF-A)

This compound is an siRNA agent meticulously designed to target and silence the gene responsible for producing Vascular Endothelial Growth Factor A (VEGF-A).[1][2] VEGF-A is a pivotal signaling protein that promotes angiogenesis, the formation of new blood vessels.[3][4] In pathological conditions such as wet age-related macular degeneration (AMD), excessive VEGF-A activity leads to the growth and leakage of abnormal blood vessels in the eye, causing vision loss.[3][5] Bevasiranib's therapeutic strategy is to inhibit the very synthesis of the VEGF-A protein, thereby reducing angiogenesis.[6][7]

Mechanism of Action: RNA Interference (RNAi) Pathway

As an siRNA, Bevasiranib leverages the cell's natural RNA interference (RNAi) machinery to achieve gene silencing.[7][8] The process begins with the introduction of the double-stranded Bevasiranib molecule into the target cells.

Mechanism of Bevasiranib Action

Caption: RNA interference pathway initiated by Bevasiranib to silence VEGF-A.

Upon entering the cytoplasm, the Bevasiranib duplex is recognized and processed by an enzyme called Dicer. The processed siRNA is then loaded into a multi-protein complex known as the RNA-Induced Silencing Complex (RISC).[9][10] The RISC unwinds the siRNA, retaining one strand (the guide strand) which is complementary to the VEGF-A messenger RNA (mRNA). This activated RISC then seeks out and binds to the target VEGF-A mRNA.[8] This binding leads to the cleavage and subsequent degradation of the mRNA, thereby preventing its translation into the VEGF-A protein.[7] This post-transcriptional gene silencing is a highly specific and catalytic process.[6]

An alternative, non-RNAi mechanism has also been suggested, where the anti-angiogenic effects of VEGF-targeted siRNAs might be partially mediated through the activation of Toll-like receptor 3 (TLR3).[6]

VEGF-A Signaling Pathway in Angiogenesis

VEGF-A exerts its pro-angiogenic effects by binding to its receptors, primarily VEGFR2, on the surface of endothelial cells. This interaction triggers a downstream signaling cascade that promotes cell survival, proliferation, migration, and increased vascular permeability, all of which are hallmarks of angiogenesis.

Simplified VEGF-A Signaling Pathway

Caption: Simplified signaling cascade initiated by VEGF-A binding to its receptor.

By silencing the production of VEGF-A, Bevasiranib effectively cuts off this signaling at its source, preventing the downstream events that lead to pathological blood vessel growth.

Drug Development and Experimental Validation

The development of an siRNA therapeutic like Bevasiranib follows a rigorous, multi-stage process to ensure target specificity, efficacy, and safety.[11]

siRNA Therapeutic Development Workflow

Caption: General workflow for the development of an siRNA therapeutic.

Experimental Protocols

1. Target Identification and siRNA Design:

-

Objective: To identify a suitable gene target and design specific siRNA sequences.

-

Methodology: The VEGF-A gene was selected due to its well-established role in the pathophysiology of wet AMD.[5] Bioinformatic tools are used to design multiple 21-nucleotide siRNA duplexes that are complementary to different regions of the VEGF-A mRNA sequence. These designs aim to maximize silencing efficiency while minimizing potential off-target effects.[9]

2. In Vitro Validation:

-

Objective: To confirm the ability of the designed siRNAs to reduce VEGF-A expression in a controlled cellular environment.

-

Methodology: Human cell lines, such as retinal pigment epithelial (RPE) cells, are cultured and transfected with the candidate Bevasiranib siRNAs. After a set incubation period, the levels of VEGF-A mRNA and protein are quantified using techniques like quantitative PCR (qPCR) and ELISA, respectively. A significant reduction in both mRNA and protein levels compared to control cells (treated with a non-targeting siRNA) indicates successful target knockdown.[6]

3. In Vivo Preclinical Studies:

-

Objective: To evaluate the efficacy, safety, and biodistribution of Bevasiranib in animal models.

-

Methodology: Studies in animal models, such as rabbits and mice with induced choroidal neovascularization (CNV), are conducted.[6] Bevasiranib is administered via intravitreal injection. Efficacy is assessed by measuring the reduction in the size and leakage of CNV lesions. Biodistribution studies using radio-labeled Bevasiranib have shown that following a single intravitreal injection, the drug distributes throughout the eye and localizes to the retina.[6]

Clinical Trial Data

| Table 1: Summary of the Phase 3 COBALT Clinical Trial | |

| Trial Name | COBALT (Combining Bevasiranib And Lucentis Therapy)[3][13] |

| Status | Discontinued[12] |

| Objective | To assess if Bevasiranib administered every 8 or 12 weeks was as safe and effective as Lucentis® (ranibizumab) administered every 4 weeks in preventing vision loss in patients with wet AMD.[3] |

| Study Design | A multi-national, randomized, double-masked, parallel-assignment study.[3][14] |

| Patient Population | Over 330 patients with wet AMD.[3] |

| Treatment Arms | 1. Lucentis® monotherapy every 4 weeks. 2. Three initial Lucentis® injections followed by Bevasiranib every 8 weeks. 3. Three initial Lucentis® injections followed by Bevasiranib every 12 weeks.[13] |

| Preliminary Outcome | An Independent Data Monitoring Committee reviewed preliminary data and found that while Bevasiranib showed activity in combination with Lucentis®, the trial was unlikely to meet its primary endpoint. This led to the conclusion of the clinical program.[12] |

While the COBALT trial did not meet its primary endpoint, the development of Bevasiranib marked a significant milestone in the advancement of RNAi technology as a therapeutic modality.[3][12] Studies demonstrated that anti-VEGF siRNA technology is capable of down-regulating the production of VEGF, a key therapeutic goal in the treatment of wet AMD.[6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Is There a Future for siRNA in AMD? | Retinal Physician [retinalphysician.com]

- 3. Opko Health Initiates Phase 3 Trial of Bevasiranib for the Treatment of AMD :: OPKO Health, Inc. (OPK) [opko.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combination therapy using the small interfering RNA bevasiranib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Innovative Applications of RNA Interference Technology in Drug Development [synapse.patsnap.com]

- 9. Preclinical and clinical development of siRNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RNAi-based drug design: considerations and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. siRNA Drug Development Program [us.bioneer.com]

- 12. Bevasiranib (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]

- 13. In the Pipeline: Two Drugs Show Promise Against AMD [reviewofoptometry.com]

- 14. Bevasiranib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Bevasiranib (Cand5) Initial Clinical Trial Results: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial clinical trial results for Bevasiranib (formerly Cand5), a first-in-class small interfering RNA (siRNA) therapeutic developed for the treatment of wet age-related macular degeneration (wet AMD). Bevasiranib was designed to silence the gene responsible for producing vascular endothelial growth factor (VEGF), a key driver of angiogenesis and vascular permeability in the pathogenesis of wet AMD.[1][2] While the clinical development of Bevasiranib was ultimately discontinued, the initial Phase I and II trial data provide valuable insights into the potential of siRNA-based therapies for ophthalmic diseases.

Mechanism of Action

Bevasiranib is a synthetic siRNA molecule that leverages the natural process of RNA interference (RNAi).[2] Upon intravitreal injection, Bevasiranib enters retinal cells and is incorporated into the RNA-induced silencing complex (RISC). This complex then targets and cleaves the messenger RNA (mRNA) encoding for VEGF-A, thereby preventing its translation into protein.[1] By reducing the production of new VEGF-A, Bevasiranib aimed to decrease choroidal neovascularization (CNV), vascular leakage, and ultimately, vision loss associated with wet AMD.[1][2]

Signaling Pathway

The following diagram illustrates the targeted VEGF signaling pathway in wet AMD and the proposed mechanism of action for Bevasiranib.

Initial Clinical Trial Data

While detailed quantitative results from the initial Phase I and II trials of Bevasiranib are not extensively published, the available information indicates that the drug was safe and showed preliminary signs of efficacy.

Phase I Trial

The initial Phase I study was a non-randomized, open-label, dose-escalation trial designed to assess the safety and tolerability of a single intravitreal injection of Bevasiranib in patients with wet AMD.

| Parameter | Description |

| Study Design | Non-randomized, open-label, dose-escalation |

| Patient Population | 15 patients with wet AMD |

| Dosage Groups | 0.1 mg, 0.33 mg, 1.0 mg, 1.5 mg, and 3.0 mg |

| Administration | Single intravitreal injection |

| Primary Endpoint | Safety and tolerability |

| Secondary Endpoints | Preliminary efficacy (e.g., changes in visual acuity and lesion characteristics) |

| Reported Outcomes | The treatment was reported to be well-tolerated. Specific quantitative efficacy data from this phase have not been detailed in available publications.[1] |

Phase II Trial (C.A.R.E. Study)

The Phase II trial, known as the C.A.R.E. (Cand5 Anti-VEGF RNAi Evaluation) study, was a randomized, double-masked, dose-comparison study to further evaluate the safety and efficacy of Bevasiranib.

| Parameter | Description |

| Study Design | Randomized, double-masked, dose-comparison |

| Patient Population | 129 patients with wet AMD, including those with rapidly progressing lesions or who had failed previous treatments. |

| Dosage Groups | Three dose levels were tested. |

| Administration | Intravitreal injections |

| Key Endpoints | Safety, near vision, choroidal neovascularization (CNV) lesion size, and time to rescue therapy. |

| Reported Outcomes | Bevasiranib was found to be safe and well-tolerated.[2] A dose-related positive effect was observed across multiple endpoints, including near vision, lesion size, and the need for rescue treatment.[2] However, specific quantitative data demonstrating these effects are not publicly available. |

Experimental Protocols

Patient Population

The initial trials enrolled patients with a diagnosis of wet age-related macular degeneration. Key inclusion and exclusion criteria are summarized below.

Inclusion Criteria:

-

Age 50 years or older.

-

Presence of subfoveal classic, predominantly classic, or minimally classic choroidal neovascularization secondary to AMD.

-

Best-corrected visual acuity (BCVA) between 20/50 and 20/320 in the study eye.

-

Total lesion size of less than 12 disc areas, with at least 50% active CNV.

Exclusion Criteria:

-

Concomitant ocular diseases such as glaucoma, uveitis, or diabetic retinopathy.

-

Presence of pigment epithelial tears or rips.

-

Acute ocular or periocular infection in the study eye.

-

Significant sub-foveal scarring, atrophy, or hemorrhage.

-

Certain prior treatments for wet AMD within a specified timeframe.

Administration

Bevasiranib was administered via intravitreal injection. The procedure was performed in a sterile environment by a trained ophthalmologist. The eye was anesthetized, and povidone-iodine was used to disinfect the ocular surface to minimize the risk of infection. A sterile speculum was used to keep the eyelids open, and the injection was made through the pars plana into the vitreous cavity.

Experimental Workflow

The following diagram outlines the general workflow for the initial clinical trials of Bevasiranib.

References

Bevasiranib Sodium: A Technical Guide to a Small Interfering RNA (siRNA) Therapeutic for Ocular Neovascularization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bevasiranib sodium (formerly Cand5) is a small interfering RNA (siRNA) therapeutic that was investigated for the treatment of wet age-related macular degeneration (AMD) and diabetic macular edema. As a first-in-class siRNA drug for this indication, Bevasiranib represented a novel approach to inhibiting angiogenesis by targeting the genetic source of vascular endothelial growth factor (VEGF), a key mediator of neovascularization.[1][2][3] This technical guide provides a comprehensive overview of Bevasiranib, including its mechanism of action, preclinical and clinical development, and the experimental methodologies employed in its evaluation. Although clinical development was discontinued, the story of Bevasiranib offers valuable insights into the potential and challenges of siRNA therapeutics in ophthalmology.[3][4][5]

Mechanism of Action: RNA Interference

Bevasiranib is designed to leverage the cell's natural RNA interference (RNAi) pathway to prevent the synthesis of VEGF-A.[2][6][7][8] Unlike monoclonal antibodies such as ranibizumab and bevacizumab which bind to and neutralize existing VEGF protein, Bevasiranib acts upstream by destroying the messenger RNA (mRNA) that codes for VEGF-A.[6][9][10]

The process begins with the intravitreal administration of Bevasiranib, a synthetic double-stranded RNA molecule.[6] Once inside the target retinal cells, the following steps occur:

-

RISC Loading: The siRNA duplex is recognized and incorporated into a multi-protein complex known as the RNA-induced silencing complex (RISC).

-

Strand Separation: The passenger (sense) strand of the siRNA is cleaved and discarded, while the guide (antisense) strand remains bound to the RISC.

-

Target Recognition: The guide strand directs the RISC to the target VEGF-A mRNA sequence through complementary base pairing.

-

mRNA Cleavage: The Argonaute-2 protein within the RISC catalytically cleaves the target mRNA.

-

Gene Silencing: The cleaved mRNA is subsequently degraded by cellular machinery, preventing its translation into VEGF-A protein. This results in a sustained, targeted reduction in VEGF-A production.[6][10]

An alternative, non-RNAi mechanism has also been proposed, suggesting that some siRNAs, including those targeting VEGF, can suppress choroidal neovascularization (CNV) by activating Toll-like receptor 3 (TLR3).[6] This indicates that the anti-angiogenic effect of Bevasiranib may be multi-faceted.

Visualizing the Mechanism of Action

References

- 1. biospace.com [biospace.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Bevasiranib (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]

- 4. siRNA [amdbook.org]

- 5. Bevasiranib - AdisInsight [adisinsight.springer.com]

- 6. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bevasiranib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Combination therapy using the small interfering RNA bevasiranib - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular Endothelial Growth Factor (VEGF), particularly VEGF-A, is a pivotal signaling protein in the pathogenesis of neovascular or "wet" age-related macular degeneration (AMD). Under conditions of oxidative stress and inflammation within the retina, retinal pigment epithelial (RPE) cells upregulate VEGF-A expression. This potent pro-angiogenic factor drives the development of choroidal neovascularization (CNV), a hallmark of wet AMD, by binding to its receptors on endothelial cells, leading to increased vascular permeability and abnormal blood vessel growth. The subsequent leakage of fluid and blood into the macula results in photoreceptor damage and progressive vision loss. Consequently, the inhibition of VEGF-A has become the cornerstone of therapeutic intervention for neovascular AMD, with several anti-VEGF agents demonstrating significant efficacy in clinical practice. This guide provides an in-depth technical overview of the role of VEGF in AMD, including its signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to AMD research.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to VEGF levels in AMD patients, the binding affinities of common anti-VEGF drugs, and the clinical efficacy of these treatments.

Table 1: VEGF-A Levels in Aqueous Humor of AMD Patients vs. Controls

| Patient Group | Mean VEGF-A Concentration (pg/mL) | Standard Deviation (pg/mL) | Reference |

| Exudative AMD | 122.25 | 63.24 | [1] |

| Dry AMD (Soft Drusen with SDD) | 229.21 | 88.26 | [2] |

| Dry AMD (Soft Drusen only) | 167.54 | 92.71 | [2] |

| Control | 86.98 | 44.41 | [1] |

| Control | 140.73 | 84.91 | [2] |

Table 2: Binding Affinities (KD) of Anti-VEGF Drugs to Human VEGF-A165

| Anti-VEGF Agent | Binding Affinity (KD, pM) | Method | Reference |

| Aflibercept (VEGF Trap) | 0.49 | SPR | [3][4] |

| Ranibizumab | 46 | SPR | [3][4] |

| Bevacizumab | 58 | SPR | [3][4] |

| Ranibizumab | 67 | Biacore (Format 1) | [5] |

| Aflibercept | 9263 | Biacore (Format 1) | [5] |

| Bevacizumab | 4456 | Biacore (Format 1) | [5] |

| Aflibercept | 1.9 | Biacore (Format 3) | [5] |

Note: Binding affinity can vary depending on the assay format.

Table 3: Visual Acuity Outcomes in Pivotal Anti-VEGF Clinical Trials (MARINA & ANCHOR) at 1 Year

| Trial | Treatment Group | Mean Change in Visual Acuity (ETDRS letters) | Percentage of Patients Gaining ≥15 ETDRS Letters | Reference |

| MARINA | Ranibizumab (0.5 mg) | +2.0 | 11% | [6] |

| Ranibizumab (0.3 mg) | -1.0 | 8% | [6] | |

| Sham | -0.9 | 7% | [6] | |

| ANCHOR | Ranibizumab (0.5 mg) | -1.1 | 14% | [6] |

| Ranibizumab (0.3 mg) | 0.0 | 10% | [6] | |

| PDT | -0.2 | 8% | [6] |

Note: The MARINA and ANCHOR trials demonstrated the superiority of ranibizumab over sham and PDT, respectively, in preventing vision loss and, in many cases, improving vision.[7][8] At two years in the MARINA trial, 33% of patients in the 0.5mg ranibizumab arm gained ≥15 letters in visual acuity.[9] In the ANCHOR trial, this figure was 41% at two years for the 0.5mg ranibizumab group.[9]

Experimental Protocols

Protocol 1: Quantification of VEGF-A in Aqueous Humor by ELISA

This protocol outlines the general steps for measuring VEGF-A concentrations in human aqueous humor samples using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

Materials:

-

Human VEGF-A ELISA Kit (e.g., from R&D Systems)

-

Aqueous humor samples

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and tips

-

Wash buffer

-

Assay buffer

-

Stop solution

-

Distilled or deionized water

Procedure:

-

Sample Collection and Preparation: Aqueous humor samples (50-100 µL) are collected by paracentesis and immediately placed on ice.[10][11] Samples are then centrifuged at 10,000 rpm for 10 minutes to remove any cellular debris. The supernatant is carefully collected and can be stored at -80°C until analysis.[10]

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves diluting wash buffers and reconstituting standards.

-

Assay Procedure: a. Bring all reagents to room temperature before use. b. Add assay buffer to each well of the microplate. c. Add standards, controls, and aqueous humor samples to the appropriate wells in duplicate. d. Incubate the plate for the time specified in the kit protocol (usually 2 hours at room temperature), allowing the VEGF-A in the samples to bind to the coated antibody. e. Aspirate each well and wash the plate multiple times with wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel. f. Add the detection antibody (e.g., a biotinylated anti-human VEGF antibody) to each well and incubate. g. After another wash step, add the enzyme conjugate (e.g., streptavidin-HRP) to each well and incubate. h. Wash the plate again to remove unbound enzyme conjugate. i. Add the substrate solution to each well and incubate in the dark to allow for color development. j. Add the stop solution to each well to terminate the reaction.

-

Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. c. Use the standard curve to determine the concentration of VEGF-A in the aqueous humor samples.

Protocol 2: Western Blot Analysis of VEGF-A in Retinal Tissue

This protocol provides a general workflow for detecting VEGF-A protein expression in retinal tissue lysates.

Materials:

-

Isolated retinal tissue

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Homogenizer

-

Bradford assay or similar protein quantification method

-

SDS-PAGE gels

-

Electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against VEGF-A

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Tissue Lysis: a. Isolate the retina from enucleated eyes and immediately freeze it in dry ice or liquid nitrogen. b. Homogenize the frozen tissue in ice-cold lysis buffer.[12] c. Centrifuge the lysate at high speed (e.g., 12,000 g) for 20 minutes at 4°C to pellet cellular debris.[12] d. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method like the Bradford assay.

-

SDS-PAGE: a. Denature an equal amount of protein from each sample by boiling in Laemmli buffer. b. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against VEGF-A (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane several times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane thoroughly with TBST.

-

Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of VEGF-A in the different samples. Normalize to a loading control like β-actin or GAPDH.

Protocol 3: Laser-Induced Choroidal Neovascularization (CNV) in Mice

This is a widely used animal model to study the pathogenesis of wet AMD and to evaluate the efficacy of potential therapies.[13][14]

Materials:

-

C57BL/6 mice (pigmented)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Topical mydriatic (e.g., tropicamide)

-

Argon laser photocoagulator

-

Slit lamp with a coverslip for fundus visualization

-

Fluorescein angiography system (optional, for in vivo imaging)

-

Microscopy equipment for lesion analysis

Procedure:

-

Animal Preparation: a. Anesthetize the mouse. b. Dilate the pupils of the mouse with a topical mydriatic.

-

Laser Photocoagulation: a. Position the mouse in front of the slit lamp. b. Use a coverslip with a coupling gel to visualize the fundus. c. Deliver 4-6 laser burns to the retina surrounding the optic nerve using an argon laser. The laser settings are typically 50 µm spot size, 100 ms duration, and 120 mW power.[14][15] A small bubble formation indicates a successful rupture of Bruch's membrane.[14]

-

Post-Procedure: a. Apply a topical antibiotic to the eye to prevent infection. b. Allow the mouse to recover from anesthesia on a warming pad.

-

CNV Evaluation (typically 7-14 days post-laser): a. Fluorescein Angiography (in vivo): Anesthetize the mouse and inject fluorescein dye intraperitoneally. Image the fundus to visualize leakage from the CNV lesions. b. Histological Analysis (ex vivo): i. Euthanize the mouse and enucleate the eyes. ii. Prepare choroidal flat mounts. iii. Stain the flat mounts with fluorescently labeled antibodies against endothelial cell markers (e.g., CD31 or isolectin B4) to visualize the neovascularization. iv. Image the stained flat mounts using a fluorescence microscope.

-

Quantification: Measure the area or volume of the CNV lesions using image analysis software.

Mandatory Visualizations

VEGF Signaling Pathway in AMD

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Binding and neutralization of vascular endothelial growth factor (VEGF) and related ligands by VEGF Trap, ranibizumab and bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. researchgate.net [researchgate.net]

- 8. New Approach of Anti-VEGF Agents for Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Aqueous Humor Levels of Vascular Endothelial Growth Factor and Stromal Cell-Derived Factor-1α in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. A Mouse Model for Laser-induced Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orbi.uliege.be [orbi.uliege.be]

- 15. researchgate.net [researchgate.net]

Bevasiranib Sodium for Diabetic Macular Edema: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic Macular Edema (DME) is a leading cause of vision loss in the diabetic population, characterized by the breakdown of the blood-retinal barrier and subsequent fluid accumulation in the macula.[1] The pathogenesis of DME is multifactorial, with Vascular Endothelial Growth Factor (VEGF) identified as a key mediator of vascular permeability and angiogenesis.[2][3] Standard-of-care treatments have predominantly focused on anti-VEGF therapies that directly sequester the VEGF protein.[2] Bevasiranib sodium (formerly Cand5) represents a novel therapeutic approach, utilizing RNA interference (RNAi) to proactively suppress VEGF synthesis at the genetic level.[4][5] This technical guide provides a comprehensive overview of the research on Bevasiranib for DME, with a focus on its mechanism of action, clinical trial data, and experimental protocols.

Mechanism of Action: RNA Interference

Bevasiranib is a small interfering RNA (siRNA) designed to specifically target the messenger RNA (mRNA) that encodes for VEGF-A.[5][6] By engaging the body's natural RNAi pathway, Bevasiranib leads to the cleavage and degradation of VEGF-A mRNA, thereby inhibiting the synthesis of the VEGF-A protein.[6][7] This upstream regulation of VEGF production offers a distinct mechanism compared to traditional monoclonal antibody therapies that target the extracellular VEGF protein.[7]

Signaling Pathway

The following diagram illustrates the VEGF signaling pathway in DME and the mechanism of action of Bevasiranib.

Clinical Development: The RACE Study

The primary clinical investigation of Bevasiranib for DME was the "Safety and Efficacy Study of Small Interfering RNA Molecule (Cand5) to Treat Diabetic Macular Edema," also known as the RACE study (NCT00306904).[4][8] This Phase 2 clinical trial was a prospective, randomized, controlled study designed to evaluate the efficacy and safety of Bevasiranib in patients with DME.[8]

Quantitative Data Summary

The RACE study enrolled 48 patients with DME.[8] The primary endpoint was the change in average optical coherence tomography (OCT) thickness, and the secondary endpoint was the change in best-corrected visual acuity (BCVA).[1][8]

| Outcome Measure | Result at 12 Weeks (after 3 injections) | Range |

| Average Change in OCT Thickness | -8.9 µm (not statistically significant) | -548 to +310 µm |

| Average Change in Visual Acuity | +0.1 letters (not statistically significant) | -39 to +21 letters |

| Table 1: Primary and Secondary Outcome Measures of the RACE Study. [8] |

Subsequent analysis indicated a significant reduction in OCT thickness 4-8 weeks after the peak thickness, suggesting a potential delayed effect consistent with the drug's mechanism of action.[8] The study concluded that Bevasiranib was safe and showed signs of efficacy in eyes with DME, warranting further investigation in larger, longer-term studies.[8]

Experimental Protocols

The RACE Study (NCT00306904)

Study Design: A Phase 2, prospective, randomized, controlled, double-masked, dose-comparison study.[8][9]

Patient Population: 48 patients with diabetic macular edema.[8]

Inclusion Criteria: [1]

-

Male or female, age 21 years or older.

-

Diagnosis of Type 1 or Type 2 diabetes mellitus.

-

Best corrected visual acuity (BCVA) between 69 and 24 letters (20/40 to 20/320 Snellen equivalent) in the study eye.

-

Mean retinal thickness on OCT of ≥ 250 microns in the central subfield.

Exclusion Criteria: [1]

-

Panretinal photocoagulation (PRP) within 12 weeks of screening or anticipated need for PRP in the next three months in the study eye.

-

Focal laser therapy to the retina of the study eye within 12 weeks of screening.

-

Any intraocular surgery or ocular laser procedures in the study eye within 12 weeks of screening.

-

Participation in another investigational trial within 30 days of study entry.

Treatment Protocol: [8]

-

Patients were randomized into one of three escalating dose groups.

-

Each patient received three intravitreal injections of Bevasiranib, administered one month apart.

-

Final data was collected four weeks after the last injection.

Assessments: [8]

-

Optical Coherence Tomography (OCT)

-

Fluorescein Angiography

-

Best Corrected Visual Acuity (BCVA)

-

Clinical Examinations

Experimental Workflow

The following diagram outlines the experimental workflow of the RACE study.

Discussion and Future Directions

The RACE study demonstrated the safety and potential efficacy of Bevasiranib in treating DME.[8] The novel mechanism of silencing VEGF gene expression presents a promising alternative or adjunct to existing anti-VEGF protein therapies.[6] However, the lack of statistically significant improvement in the primary endpoints at 12 weeks highlights the need for further research to optimize dosing and treatment intervals.[8] The observed delayed therapeutic effect suggests that a longer follow-up period may be necessary to fully assess the efficacy of this treatment modality.[8]

While the development of Bevasiranib for ophthalmic indications, including a Phase 3 trial for age-related macular degeneration, was ultimately discontinued, the learnings from these studies provide valuable insights for the development of next-generation siRNA therapeutics for retinal diseases.[10] Future research should focus on optimizing the delivery and sustainability of siRNA molecules in the ocular environment to maximize their therapeutic potential.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the underlying pathology of DME, the mechanism of Bevasiranib, and the clinical trial designed to evaluate its efficacy.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Combination therapy using the small interfering RNA bevasiranib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Bevasiranib (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]

The Pharmacological Profile of Bevasiranib Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bevasiranib sodium is a pioneering, first-in-class small interfering RNA (siRNA) therapeutic that was developed for the treatment of neovascular (wet) age-related macular degeneration (AMD). Administered via intravitreal injection, bevasiranib was designed to silence the expression of vascular endothelial growth factor A (VEGF-A), a key mediator of angiogenesis and vascular permeability in the eye. While showing promise in preclinical and early clinical studies, its development was ultimately discontinued after Phase III trials were terminated due to the unlikelihood of meeting their primary endpoints. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and a summary of preclinical and clinical findings.

Introduction

This compound (formerly known as Cand5) is a chemically synthesized siRNA duplex composed of two 21-nucleotide RNA strands.[1] It was developed by OPKO Health, Inc. to address the urgent need for effective and long-lasting treatments for wet AMD, a leading cause of severe vision loss in the elderly.[2][3] The therapeutic rationale for bevasiranib was to inhibit the production of VEGF-A at its source, thereby reducing the stimulus for choroidal neovascularization (CNV), the hallmark of wet AMD.[2][4]

Mechanism of Action

Bevasiranib functions primarily through the RNA interference (RNAi) pathway to achieve post-transcriptional gene silencing of VEGF-A.[4][5] Additionally, evidence suggests a secondary, sequence-independent mechanism involving the activation of Toll-like receptor 3 (TLR3).

RNA Interference (RNAi) Pathway

-

Introduction into the Cytoplasm: Following intravitreal injection, bevasiranib enters the cytoplasm of target cells, such as retinal pigment epithelial (RPE) cells.

-

RISC Loading: The double-stranded siRNA molecule is recognized and incorporated into a multi-protein complex known as the RNA-Induced Silencing Complex (RISC).

-

Strand Separation: Within the RISC, the siRNA duplex is unwound, and the passenger (sense) strand is discarded. The guide (antisense) strand remains associated with the RISC.

-

Target Recognition and Cleavage: The guide strand directs the RISC to the target VEGF-A mRNA through complementary base pairing. The Argonaute-2 protein, a key component of RISC, then catalyzes the cleavage of the target mRNA.

-

Gene Silencing: The cleaved mRNA is subsequently degraded by cellular machinery, preventing its translation into the VEGF-A protein. This leads to a reduction in VEGF-A levels and a decrease in angiogenic signaling.

Toll-like Receptor 3 (TLR3) Pathway

In addition to its sequence-specific RNAi activity, bevasiranib, as a double-stranded RNA molecule, has been shown to activate the innate immune receptor TLR3. This activation is sequence-independent and can contribute to the anti-angiogenic effects of the drug. The proposed mechanism is as follows:

-

TLR3 Recognition: Bevasiranib can bind to TLR3, which is expressed on the surface of various ocular cells.

-

Signal Transduction: This binding initiates a downstream signaling cascade that can lead to the production of interferons and other inflammatory cytokines.

-

Anti-angiogenic Effects: The activation of the TLR3 pathway has been shown to have anti-angiogenic properties, which may complement the effects of VEGF-A silencing.

Pharmacokinetics

The pharmacokinetic profile of this compound was primarily investigated through preclinical studies in rabbits.

Ocular Biodistribution

Following a single intravitreal injection in Dutch-Belted rabbits, bevasiranib was found to distribute throughout the eye. The highest concentrations were initially observed in the vitreous humor, with subsequent distribution to the retina, retinal pigment epithelium (RPE), iris, and sclera.

Table 1: Ocular Biodistribution of [³H]-Bevasiranib in Rabbits

| Ocular Tissue | Time to Maximum Concentration (Tmax) |

| Vitreous Humor | Initial high concentration, decreases over time |

| Retina | 24 - 72 hours |

| RPE | 24 - 72 hours |

| Iris | 24 - 72 hours |

| Sclera (+Choroid) | 24 - 72 hours |

Data from Dejneka et al., 2008.

Elimination

The elimination of bevasiranib from the eye occurs over several days. Publicly available data on the systemic absorption, metabolism, and excretion of bevasiranib is limited.

Preclinical Studies

Bevasiranib demonstrated significant anti-angiogenic activity in a range of in vitro and in vivo preclinical models.

In Vitro Studies

In vitro experiments using various human cell lines demonstrated the ability of bevasiranib to effectively silence VEGF-A expression.

-

Human Cell Lines: Studies in human embryonic kidney (293) cells, HeLa cells, and human umbilical vein endothelial cells (HUVECs) showed that an anti-VEGF siRNA (bevasiranib) significantly decreased hypoxia-induced VEGF expression compared to controls.[2]

-

VEGF Isoform Specificity: In HUVECs, a vector-driven siRNA targeting VEGF₁₆₅, the most active isoform in ocular pathologies, effectively suppressed its expression.[2]

In Vivo Studies

Animal models of CNV were crucial in establishing the preclinical proof-of-concept for bevasiranib.

-

Mouse Model of CNV: In a laser-induced CNV model in mice, sub-retinal co-injection of an hVEGF-containing adenovirus and an hVEGF siRNA resulted in a significant reduction in hVEGF levels (P < 0.0013) compared to a control siRNA.[2] Another study showed that an siRNA targeting VEGF₁₆₅ substantially inhibited its expression in mice (P < 0.05).[2]

-

Non-Human Primate Model of CNV: A pivotal study in Cynomolgus monkeys with laser-induced CNV demonstrated the in vivo efficacy and safety of bevasiranib.

Table 2: Efficacy of Bevasiranib in a Non-Human Primate Model of CNV

| Dose Group | Reduction in CNV Area | Reduction in Vascular Leakage |

| 70 µg | Significant (P < 0.0001) | Dose-dependent (P = 0.0007) |

| 150 µg | Significant (P < 0.0001) | Dose-dependent (P = 0.0007) |

| 350 µg | Significant (P < 0.0001) | Dose-dependent (P = 0.0007) |

| Overall | >50% reduction vs. control | Significant |

Data from Tolentino et al., as cited in Garba and Mousa, 2010.[2]

Clinical Studies

Bevasiranib progressed through Phase I and II clinical trials, showing initial promise, but was ultimately discontinued during Phase III.

Phase I and II Trials

-

Phase I: A non-randomized, open-label, dose-escalation study in 15 patients with wet AMD assessed the tolerability and preliminary efficacy of single intravitreal injections of bevasiranib at doses of 0.1 mg, 0.33 mg, 1 mg, 1.5 mg, and 3 mg. The detailed results of this study were not made public.[2]

-

Phase II (C.A.R.E. Study): The "Cand5 Anti-VEGF RNAi Evaluation" was a randomized, double-masked study in 129 patients with wet AMD, testing three dose levels of bevasiranib. The study reported that bevasiranib was safe and well-tolerated, with a dose-related effect on endpoints including near vision, lesion size, and time to rescue therapy.[1]

Phase III Trials (COBALT and CARBON)

-

COBALT Study (NCT00499590): This pivotal Phase III trial was designed to evaluate the safety and efficacy of bevasiranib (2.5mg) administered every 8 or 12 weeks as a maintenance therapy following three initial monthly injections of ranibizumab (Lucentis®), compared to ranibizumab monotherapy every 4 weeks.[11][12] The primary endpoint was the proportion of patients losing fewer than 15 letters of visual acuity at week 60.[12] The trial was terminated in March 2009 after an Independent Data Monitoring Committee determined it was unlikely to meet its primary endpoint.[5]

-

CARBON Study: This study was designed to assess three different doses of bevasiranib as maintenance therapy following initial treatment with ranibizumab.[2]

Preliminary analysis of the COBALT and CARBON studies suggested that over 30% of patients receiving the combination of bevasiranib and ranibizumab achieved a gain of at least three more lines of visual acuity compared to those on ranibizumab alone.[2] However, the overall results were not sufficient to support continuation of the clinical program.

Safety and Tolerability

Across preclinical and clinical studies, bevasiranib was generally reported to be safe and well-tolerated.

-

Preclinical: In the non-human primate study, no signs of toxicity, inflammation, or hemorrhage were observed.[13]

-

Clinical: The most common adverse events reported in clinical trials were related to the intravitreal injection procedure, such as conjunctival hemorrhage.[14] No systemic safety issues were identified in the Phase III program.[5]

Experimental Protocols

Ocular Biodistribution in Rabbits

-

Animals: Dutch-Belted rabbits.

-

Test Article: ³H-bevasiranib at doses of 0.5 mg/eye or 2.0 mg/eye, and non-radiolabeled bevasiranib at 2.0 mg/eye.

-

Administration: Single intravitreal injection.

-

Sample Collection: Rabbits were sacrificed at various time points up to 7 days post-dose. Ocular tissues (vitreous, iris, retina, RPE, sclera, choroid) were collected.

-

Analysis: Radioactivity was measured by liquid scintillation counting. Intact bevasiranib was quantified using a locked nucleic acid (LNA) noncompetitive hybridization-ligation enzyme-linked immunosorbent assay.

Laser-Induced CNV in Non-Human Primates

-

Animals: Cynomolgus monkeys.

-

CNV Induction: Laser rupture of Bruch's membrane.

-

Treatment Groups: Intravitreal injection of vehicle or bevasiranib at 70 µg, 150 µg, or 350 µg.

-

Monitoring: Weekly ophthalmic examination, color photography, and fluorescein angiography for 36 days.

-

Endpoints: Measurement of CNV area and grading of vascular leakage from fluorescein angiograms in a masked fashion.

References

- 1. biospace.com [biospace.com]

- 2. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opko Health Initiates Phase 3 Trial of Bevasiranib for the Treatment of AMD :: OPKO Health, Inc. (OPK) [opko.com]

- 4. researchgate.net [researchgate.net]

- 5. Bevasiranib (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]

- 6. biologydiscussion.com [biologydiscussion.com]

- 7. researchgate.net [researchgate.net]

- 8. RNAi mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. Frontiers | Key Mechanistic Principles and Considerations Concerning RNA Interference [frontiersin.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Clinical Trial Spotlight | Retinal Physician [retinalphysician.com]

- 13. Intravitreal injection of vascular endothelial growth factor small interfering RNA inhibits growth and leakage in a nonhuman primate, laser-induced model of choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dose-Related Side Effects of Intravitreal Injections of Humanized Anti-Vascular Endothelial Growth Factor in Rats: Glial Cell Reactivity and Retinal Ganglion Cell Loss - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Bevasiranib Sodium for In Vitro Transfection of Retinal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevasiranib sodium is a small interfering RNA (siRNA) therapeutic designed to silence the expression of Vascular Endothelial Growth Factor (VEGF).[1][2][3][4] VEGF is a critical signaling protein involved in angiogenesis (the formation of new blood vessels), and its over-expression is a key factor in the pathogenesis of neovascular diseases of the eye, such as wet age-related macular degeneration (wet AMD) and diabetic retinopathy.[5] Bevasiranib operates through the RNA interference (RNAi) pathway, a natural cellular process for gene silencing. By introducing a double-stranded RNA molecule homologous to the VEGF mRNA, Bevasiranib leads to the degradation of the target mRNA, thereby inhibiting the synthesis of the VEGF protein.[5] Pre-clinical studies have demonstrated that Bevasiranib is taken up by retinal and retinal pigment epithelium (RPE) cells following intravitreal injection in animal models.[6][7] While clinical trials in humans have explored the use of "naked" Bevasiranib, in vitro studies to investigate its mechanism and efficacy in retinal cell lines typically require a transfection agent to facilitate cellular uptake.

These application notes provide a generalized protocol for the in vitro transfection of retinal cells, such as the ARPE-19 cell line, with this compound. The provided protocols and concentrations are intended as a starting point for experimental optimization.

Mechanism of Action: VEGF Signaling Pathway

Bevasiranib targets the messenger RNA (mRNA) of VEGF-A, preventing its translation into protein. This upstream intervention is distinct from monoclonal antibody therapies that target the VEGF protein itself.[5] The diagram below illustrates the VEGF signaling pathway and the point of intervention for Bevasiranib.

Caption: VEGF signaling pathway and Bevasiranib's mechanism of action.

Experimental Protocols

The following protocols are provided as a general guideline for the transfection of this compound into retinal cells, such as the human retinal pigment epithelial cell line ARPE-19. Optimization of parameters such as cell density, siRNA concentration, and transfection reagent volume is crucial for successful gene silencing.

Materials

-

This compound (or equivalent VEGF-targeting siRNA)

-

Retinal cell line (e.g., ARPE-19)

-

Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and antibiotics)

-

Serum-free medium (e.g., Opti-MEM)

-

Cationic lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Nuclease-free water and microcentrifuge tubes

-

Multi-well cell culture plates (e.g., 24-well plates)

-

Appropriate controls (e.g., non-targeting negative control siRNA, positive control siRNA targeting a housekeeping gene)

General Transfection Workflow

The diagram below outlines the general workflow for a typical in vitro siRNA transfection experiment.

Caption: General workflow for in vitro siRNA transfection.

Detailed Transfection Protocol (24-Well Plate Format)

-

Cell Seeding: The day before transfection, seed retinal cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 15,000 - 25,000 ARPE-19 cells per well in 0.5 mL of complete growth medium).

-

Preparation of siRNA-Lipid Complexes:

-

Solution A: For each well to be transfected, dilute the desired amount of this compound (e.g., 30-50 nM final concentration) in serum-free medium to a total volume of 50 µL.

-

Solution B: In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions (e.g., 1-2 µL of a lipid-based reagent in 50 µL of medium).

-

Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

-

Transfection:

-

Gently add the 100 µL of the siRNA-lipid complex mixture to each well containing the cells and 0.5 mL of medium.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

-

-

Post-Transfection:

-

(Optional) After the 4-6 hour incubation, the medium containing the transfection complexes can be removed and replaced with 0.5 mL of fresh, complete growth medium. This can help to reduce cytotoxicity.

-

Return the cells to the incubator.

-

-

Analysis:

-

Assay for VEGF gene expression or protein levels 48 to 72 hours post-transfection.

-

For mRNA analysis, quantitative real-time PCR (qRT-PCR) is recommended.

-

For protein analysis, an enzyme-linked immunosorbent assay (ELISA) or Western blot can be performed on cell lysates or conditioned media.

-

Data Presentation: Quantitative Parameters for Optimization

The following tables provide suggested ranges for key quantitative parameters in the transfection protocol. These should be optimized for each specific cell line and experimental setup.

Table 1: Recommended Concentration Ranges for this compound

| Parameter | Recommended Range | Notes |

| Final siRNA Concentration | 10 - 100 nM | Start with 30-50 nM and titrate to find the optimal balance between knockdown efficiency and cell viability.[8][9] |

Table 2: Typical Seeding Densities for ARPE-19 Cells

| Plate Format | Seeding Density (cells/well) | Volume of Medium |

| 96-well | 3,000 - 5,000 | 100 µL |

| 24-well | 15,000 - 25,000 | 0.5 mL |

| 12-well | 30,000 - 50,000 | 1.0 mL |

| 6-well | 75,000 - 125,000 | 2.0 mL |

Table 3: Recommended Incubation Times

| Step | Time | Purpose |

| siRNA-Lipid Complex Formation | 15 - 20 minutes | Allows for the formation of stable complexes for efficient transfection. |

| Transfection | 4 - 6 hours | Initial incubation of cells with the transfection complexes. |

| Post-Transfection Analysis | 48 - 72 hours | Time for siRNA to take effect, leading to mRNA degradation and subsequent protein reduction.[8][10] |

Important Considerations and Optimization

-

Cell Health: Ensure that cells are healthy, actively dividing, and within a low passage number for optimal transfection efficiency.

-

Controls: Always include a non-targeting negative control siRNA to assess for off-target effects and a positive control siRNA (e.g., targeting a housekeeping gene) to confirm transfection efficiency. An untreated control group is also essential.

-

Transfection Reagent: The choice and amount of transfection reagent are critical. Titrate the reagent volume to maximize knockdown while minimizing cytotoxicity.

-

Serum: Some transfection reagents require serum-free conditions for complex formation. Follow the manufacturer's protocol.

-

Validation: Always validate the knockdown of VEGF at both the mRNA and protein levels to confirm the biological effect of Bevasiranib.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bevasiranib (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]

- 5. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ophthalmologyweb.com [ophthalmologyweb.com]

- 7. fiercehealthcare.com [fiercehealthcare.com]

- 8. altogen.com [altogen.com]

- 9. Avoiding the Pitfalls of siRNA Delivery to the Retinal Pigment Epithelium with Physiologically Relevant Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Silenced SNHG1 Inhibited Epithelial-Mesenchymal Transition and Inflammatory Response of ARPE-19 Cells Induced by High Glucose - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Intravitreal Injection of Bevasiranib in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bevasiranib is a small interfering RNA (siRNA) therapeutic designed to silence the expression of Vascular Endothelial Growth Factor A (VEGF-A).[1][2] VEGF-A is a critical signaling protein implicated in angiogenesis and is a key factor in the pathophysiology of neovascular diseases of the eye, such as the "wet" form of age-related macular degeneration (AMD).[3][4] By down-regulating the production of VEGF, Bevasiranib offers a targeted approach to inhibit the growth and leakage of abnormal blood vessels in the retina.[3][5]